LogP Reduction of ~0.82 Units Versus the Des-Oxo Saturated Analog Confers Enhanced Aqueous Compatibility
2-Amino-2-(3-oxocyclohexyl)acetamide exhibits a computed LogP of -0.4417, compared to +0.3793 for its fully saturated des-oxo analog 2-amino-2-cyclohexylacetamide . The introduction of the 3-oxo ketone group thus produces a LogP shift of -0.821 log units, crossing the threshold from positive (lipophilic) to negative (hydrophilic) partition behavior. Both values are derived from the same computational method (XLogP3 as implemented by the respective vendor cheminformatics platforms) enabling cross-study comparison .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.4417 |
| Comparator Or Baseline | 2-Amino-2-cyclohexylacetamide (CAS 203066-03-9): LogP = +0.3793 |
| Quantified Difference | ΔLogP = -0.821 (target more hydrophilic) |
| Conditions | Computed LogP (XLogP3) from vendor cheminformatics platforms; target data from Leyan product page; comparator data from Chemscene product page |
Why This Matters
This LogP difference of nearly one log unit is pharmaceutically significant; it means the target compound has approximately 6.6× greater preference for aqueous phase over octanol compared to its saturated analog, directly impacting aqueous solubility, membrane permeability predictions, and formulation strategy during lead optimization.
